molecular formula C15H26N2O2 B1641088 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane CAS No. 150529-94-5

2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane

Cat. No.: B1641088
CAS No.: 150529-94-5
M. Wt: 266.38 g/mol
InChI Key: XFZUPCITFHSROM-RYUDHWBXSA-N
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Description

2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol . It is known for its applications in various fields, including chemistry and industry, due to its unique structural properties.

Preparation Methods

The synthesis of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane typically involves the reaction of isopropylamine with a suitable oxazoline precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions . The product is then purified to achieve a high level of purity, often exceeding 98% .

Chemical Reactions Analysis

2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The pathways involved depend on the specific application and the nature of the metal ions or other reactants .

Comparison with Similar Compounds

2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is unique due to its specific structural arrangement and the presence of two oxazoline rings. Similar compounds include:

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZUPCITFHSROM-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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